molecular formula C8H7F3N2O2 B1409263 2-Amino-4-(trifluoromethyl)pyridine-3-acetic acid CAS No. 1227582-12-8

2-Amino-4-(trifluoromethyl)pyridine-3-acetic acid

Cat. No.: B1409263
CAS No.: 1227582-12-8
M. Wt: 220.15 g/mol
InChI Key: NGBYQIZOKHBQOQ-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)pyridine is a 2-amino-substituted nitrogen-containing six-membered heterocyclic compound . It is used as an important pharmaceutical intermediate .


Synthesis Analysis

2-Amino-4-(trifluoromethyl)pyridine can be synthesized by the chemical reaction of 2-fluoro-4-trifluoromethyl-pyridine, acetamidine hydrochloride, NaOH, H2O, and dimethyl sulfoxide under certain conditions .


Molecular Structure Analysis

The empirical formula of 2-Amino-4-(trifluoromethyl)pyridine is C6H5F3N2 . The molecular weight is 162.11 . The SMILES string is Nc1cc(ccn1)C(F)(F)F .


Chemical Reactions Analysis

The major use of 2-Amino-4-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . More than 20 new 2-Amino-4-(trifluoromethyl)pyridine-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

2-Amino-4-(trifluoromethyl)pyridine is a solid with a melting point of 70-74 °C . It has an assay of 97% .

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthetic Routes : A novel synthetic route to 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines was achieved from 2(1H)pyridones via an interesting rearrangement of 2-O-acetamido-3-cyano-4-trifluoromethyl-6-substituted pyridine intermediates (Narsaiah, Sivaprasad, & Venkataratnam, 1994).

  • Divergent Cyclizations : The reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with formyl and acetyl electrophiles led to the formation of alternative cyclic imide products, showcasing the versatility of reactions involving amino acetic acids (Smyth et al., 2007).

  • Practical Synthesis : A practical synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid was described, starting from 2-(trifluoromethyl)pyridine, demonstrating the compound's role in the synthesis of more complex molecules (Li et al., 2010).

Crystal Structure Analysis

  • Fluroxypyr Structure : The crystal structure of fluroxypyr, a pyridine herbicide, illustrates the molecular arrangement and bonding characteristics of such compounds, which could include 2-amino-4-(trifluoromethyl)pyridine-3-acetic acid derivatives (Park, Choi, Kwon, & Kim, 2016).

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Evaluation : Novel synthesized pyridines and pyrans showed marked antimicrobial and antioxidant activities, suggesting potential applications in these fields (Lagu & Yejella, 2020).

Transformations and Functionalizations

  • Metalation and Functionalization : The selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines, including this compound, show diverse applications in chemical synthesis (Schlosser & Marull, 2003).

  • Cyclic γ-Aminobutyric Acid Analogues : The construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives highlights the role of amino acetic acids in synthesizing cyclic analogues, which could include derivatives of this compound (Petz, Allmendinger, Mayer, & Wanner, 2019).

  • Microwave-Assisted Synthesis : The microwave-assisted synthesis of heterocyclic and optically active poly(amide-imide)s incorporating L-amino acids demonstrates the potential of this compound in advanced polymer synthesis (Hajipour, Zahmatkesh, & Ruoho, 2008).

Mechanism of Action

The biological activities of 2-Amino-4-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

2-Amino-4-(trifluoromethyl)pyridine is harmful if inhaled, in contact with skin, or if swallowed . It causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . It is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 .

Future Directions

Currently, several 2-Amino-4-(trifluoromethyl)pyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the 2-Amino-4-(trifluoromethyl)pyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of 2-Amino-4-(trifluoromethyl)pyridine will be discovered in the future .

Properties

IUPAC Name

2-[2-amino-4-(trifluoromethyl)pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-1-2-13-7(12)4(5)3-6(14)15/h1-2H,3H2,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBYQIZOKHBQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231407
Record name 2-Amino-4-(trifluoromethyl)-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227582-12-8
Record name 2-Amino-4-(trifluoromethyl)-3-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227582-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(trifluoromethyl)-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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